Enantiomeric Potency Differential: Racemic PAI·HCl vs. R(+)-Rasagiline and S(–)-TVP-1022 in MAO-B Inhibition
The MAO-B inhibitory activity of racemic N-propargyl-1-aminoindane hydrochloride (CAS 1506-18-9) is driven overwhelmingly by its R(+)-enantiomer. In purified human recombinant MAO-B, rasagiline (R-enantiomer) exhibits a 2,500-fold higher inhibition potency compared to the S-enantiomer (S-PAI/TVP-1022), and a 17-fold higher potency against MAO-A [1]. Critically, the in vitro EC₅₀ of the racemic mixture is larger than twice the EC₅₀ of isolated R(+)PAI, demonstrating that the S(–)-enantiomer actively interferes with rather than simply dilutes R(+)-PAI activity [2]. The S(–)-enantiomer TVP-1022 is approximately 1,000-fold less active as an MAO-B inhibitor than the R-enantiomer [3].
| Evidence Dimension | MAO-B inhibition potency (enantiomeric comparison) |
|---|---|
| Target Compound Data | Racemic PAI·HCl: EC₅₀ > 2× EC₅₀ of R(+)PAI (in vitro); S(–)-enantiomer ~1,000-fold less active than R(+) as MAO-B inhibitor |
| Comparator Or Baseline | R(+)-rasagiline: IC₅₀ = 4.43 ± 0.92 nM (rat brain MAO-B); S(–)-TVP-1022: ~1,000-fold less active; MAO-B selectivity: R-enantiomer 2,500-fold over S-enantiomer (human recombinant) |
| Quantified Difference | R/S potency ratio = 2,500-fold for MAO-B (human recombinant); racemic EC₅₀ > 2× R(+) EC₅₀; S-enantiomer ~1,000-fold less active |
| Conditions | Human recombinant MAO-A and MAO-B (Hubálek et al.); rat brain mitochondrial MAO (Youdim et al.); in vitro biochemical assays |
Why This Matters
For researchers requiring stereochemically defined MAO-B inhibition, the racemate is not a simple substitute for rasagiline; the S-enantiomer introduces confounding antagonism, making the racemate appropriate specifically as a reference standard, chiral separation input, or for studies where both enantiomers' independent pharmacological profiles are of interest.
- [1] Hubálek F, Binda C, Khalil A, et al. Inactivation of purified human recombinant monoamine oxidases A and B by rasagiline and its analogues. J Med Chem. 2004;47(7):1760-1766. doi:10.1021/jm0310885. View Source
- [2] US Patent 5,599,991. Esylate and sulfate salts of R(+)-N-propargyl-1-aminoindan. Filed June 6, 1995 and issued February 4, 1997. View Source
- [3] Adooq Bioscience. (S)-Rasagiline mesylate (TVP1022) datasheet. '1000-fold less active as an MAO-B inhibitor.' View Source
